molecular formula C13H10FNO2 B6413840 MFCD18323389 CAS No. 1261904-09-9

MFCD18323389

Cat. No.: B6413840
CAS No.: 1261904-09-9
M. Wt: 231.22 g/mol
InChI Key: VDTWQPOQUOJLBZ-UHFFFAOYSA-N
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Description

However, based on structural analogs and contextual data from related compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4), it can be inferred that MFCD18323389 is likely a heterocyclic organic compound containing halogen atoms (e.g., chlorine, bromine) and nitrogen-rich aromatic systems. Such compounds are frequently utilized in pharmaceutical and agrochemical research due to their bioactivity and structural versatility .

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWQPOQUOJLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692479
Record name 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-09-9
Record name 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323389” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the reaction of specific precursors under controlled temperature and pressure. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323389” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

“MFCD18323389” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is employed in biological studies to investigate its effects on different biological systems.

    Medicine: “this compound” is explored for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the manufacturing of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD18323389” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions result in the modulation of various cellular processes, which are crucial for its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18323389’s inferred properties with four structurally related compounds from the evidence:

Property CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1 CAS 54198-89-9 Inferred for this compound
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂ C₅H₅ClN₂ Likely CₓHᵧClₙNₘ (halogenated heterocycle)
Molecular Weight (g/mol) 188.01 235.27 201.02 128.56 ~150–220 (based on analogs)
Solubility (mg/mL) 0.24 (ESOL) 0.687 (Ali) 0.687 (Ali) Variable (Very soluble–soluble) Moderate (0.2–0.7 mg/mL)
Log S (ESOL) -2.99 -2.47 -2.47 -2.99 -2.5 to -3.0
Bioavailability Score 0.55 0.55 0.55 0.55 ~0.55 (common for analogs)
Key Structural Features Dichloropyrrolotriazine Boronic acid derivative Brominated benzoic acid Chloropyrimidine Halogenated nitrogen heterocycle
Bioactivity PAINS: 0 alerts PAINS: 0 alerts PAINS: 0 alerts PAINS: 0 alerts Likely low PAINS alerts
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura reaction Catalytic cyclization Ni-catalyzed amination Likely transition-metal catalysis

Research Findings and Discussion

Structural Impact on Physicochemical Properties

  • Halogen Substitution : Chlorine and bromine atoms in analogs (e.g., CAS 918538-05-3, CAS 1761-61-1) enhance lipophilicity (Log P ~2.15–2.63), improving membrane permeability but reducing aqueous solubility . This trade-off is critical for drug candidates targeting intracellular enzymes.
  • Heterocyclic Systems : Nitrogen-rich rings (e.g., pyrrolotriazine in CAS 918538-05-3) increase hydrogen-bonding capacity (TPSA ~40–50 Ų), favoring target binding but limiting blood-brain barrier (BBB) penetration .

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